N-(6-aminobenzo[d]thiazol-2-yl)isobutyramide hydrochloride
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Overview
Description
N-(6-aminobenzo[d]thiazol-2-yl)isobutyramide hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-aminobenzo[d]thiazol-2-yl)isobutyramide hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is usually formed by cyclization reactions involving thioamides and α-haloketones.
Amide Formation: The isobutyramide moiety is introduced through acylation reactions, often using isobutyryl chloride in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(6-aminobenzo[d]thiazol-2-yl)isobutyramide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids, such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced amines or other derivatives.
Substitution: Halogenated or nitrated derivatives of the thiazole ring.
Scientific Research Applications
N-(6-aminobenzo[d]thiazol-2-yl)isobutyramide hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and pain.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(6-aminobenzo[d]thiazol-2-yl)isobutyramide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-(6-aminobenzo[d]thiazol-2-yl)isobutyramide hydrochloride is compared with other similar compounds, such as:
N-(6-arylbenzo[d]thiazol-2-yl)acetamide: This compound has similar biological activities but differs in the acyl group.
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: This compound has different substituents on the thiazole ring, leading to distinct pharmacological properties.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(6-amino-1,3-benzothiazol-2-yl)-2-methylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS.ClH/c1-6(2)10(15)14-11-13-8-4-3-7(12)5-9(8)16-11;/h3-6H,12H2,1-2H3,(H,13,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTNXTMNJNVEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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